Grossularine 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grossularine 2 is a natural product that belongs to the class of alkaloids. It was first isolated from the leaves of the plant Peltogyne Mexicana in 1995. Grossularine 2 has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Intercalative Properties in Leukemia Treatment : Grossularine-2, derived from the tunicate Dendrodoa grossularia, has demonstrated cytotoxic activity against L1210 leukemia cells. Its mechanism of action is thought to involve DNA synthesis inhibition through an intercalative process, supported by viscometry, fluorescence quenching, and DNA melting experiments (Helbecque et al., 1987).
Cytotoxic Activity Against Tumor Cells : Grossularine-1 and Grossularine-2 have been identified as α-carbolines with marked cytotoxicity towards both murine and human tumor cells, based on spectral data including X-ray analysis (Moquin-Pattey & Guyot, 1989).
Synthesis Methodology for Alkaloids : A new method for synthesizing imidazo[4′, 5′; 3,4] pyrido[2,3-b]indole, a key intermediate in the total synthesis of Grossularines-1 and -2, has been described. This involves a step-wise formation of the pyridine and imidazole rings (Molina, Fresneda, & Sánz, 1997).
Development of Synthesis Methods for Antitumor Agents : A new method for synthesizing substituted pyrido[2,3-b]indoles, featuring palladium-catalyzed cross-coupling, has been developed. This method provides access to the tetracyclic segment of grossularines-1 and -2, which are marine antitumor agents (Achab, Guyot, & Potier, 1993).
Synthesis of Grossularine Analogs : An expedited synthesis method for structural analogs of the cytotoxic agents Grossularines-1 and -2 has been developed. This involves a tandem modified Curtius rearrangement-intramolecular electrocyclization leading to the synthesis of the analogs (Achab, Guyot, & Potier, 1995).
properties
CAS RN |
102488-58-4 |
---|---|
Product Name |
Grossularine 2 |
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[4-(dimethylamino)-3,5,8,10-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11,13,15-heptaen-7-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H17N5O2/c1-26(2)21-24-16-15-13-5-3-4-6-14(13)22-20(15)23-18(17(16)25-21)19(28)11-7-9-12(27)10-8-11/h3-10,27H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
OGSOWFWOXWWJSA-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |
Canonical SMILES |
CN(C)C1=NC2=C3C4=CC=CC=C4NC3=NC(=C2N1)C(=O)C5=CC=C(C=C5)O |
Other CAS RN |
102488-58-4 |
synonyms |
grossularine 2 grossularine-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.